tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carbonochloridoyl functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{Pyrrolidine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridoyl group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous acids to form the corresponding carboxylic acid and tert-butyl alcohol.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Acids and Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Oxidizing and Reducing Agents: Agents such as potassium permanganate or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters can be formed.
Hydrolysis Products: The major products are the corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be used to develop new pharmaceuticals or as a reagent in biochemical assays. Its ability to form stable carbamate linkages is particularly useful in drug design.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl chloroformate
- Pyrrolidine-1-carboxylate derivatives
Uniqueness
tert-Butyl 2-(carbonochloridoyl)-pyrrolidine-1-carboxylate is unique due to the presence of both a tert-butyl group and a carbonochloridoyl functional group. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 2-carbonochloridoylpyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPNBAKLSZRZBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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